REACTION_CXSMILES
|
C([O-])(=O)C(C)(C)C.[C:8]([CH2:10][CH2:11][Zn+])#[N:9].Br[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1.[NH4+].[Cl-]>C1COCC1.CN1C(=O)CCC1>[C:8]([CH2:10][CH2:11][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)#[N:9] |f:0.1,3.4|
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
Name
|
PEPPSI-iPr
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 12 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry
|
Type
|
CUSTOM
|
Details
|
argon-flushed Schlenk-flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification by flash chromatography (silica gel, ihexane/Et2O=3:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |